Technical Deep Dive: SAR and Therapeutic Potential of Indole-2-Carbohydrazide Analogs
Technical Deep Dive: SAR and Therapeutic Potential of Indole-2-Carbohydrazide Analogs
Topic: Structure-Activity Relationship (SAR) of Indole-2-Carbohydrazide Analogs Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Pharmacologists, and Oncologists
Executive Summary: The Scaffold Advantage
The indole-2-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple indole alkaloids, the introduction of a carbohydrazide moiety at the C2 position creates a versatile hydrogen-bonding donor/acceptor motif that significantly alters the physicochemical profile and target affinity of the molecule.
This guide analyzes the critical Structure-Activity Relationships (SAR) of these analogs, focusing on their dual-mechanism potential as Tubulin Polymerization Inhibitors and VEGFR-2 Tyrosine Kinase Inhibitors . We synthesize data from recent high-impact studies to provide a roadmap for optimizing this scaffold into potent anticancer agents.
Chemical Synthesis & Modular Design
The synthesis of indole-2-carbohydrazide analogs typically follows a convergent pathway, allowing for late-stage diversification of the "Tail" region (hydrazone or amide formation).
Synthetic Workflow
The core workflow proceeds from substituted indole-2-carboxylates. The key intermediate is the acid hydrazide, which serves as a nucleophile for condensation with aldehydes (forming hydrazones) or coupling with acids/acid chlorides.
Visualization: Synthetic Pathway
Caption: General synthetic route for indole-2-acylhydrazone derivatives via hydrazinolysis and Schiff base condensation.
Detailed Protocol: Synthesis of ZJQ-24 Analog
Target: 5-chloro-N'-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide.[1]
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Esterification: Dissolve 5-chloroindole-2-carboxylic acid (10 mmol) in absolute ethanol (30 mL). Add conc. H₂SO₄ (0.5 mL) dropwise. Reflux for 8 hours. Neutralize with NaHCO₃, extract with EtOAc, and concentrate to yield the ethyl ester.
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Hydrazinolysis: Dissolve the ester (5 mmol) in ethanol (20 mL). Add hydrazine hydrate (80%, 15 mmol) slowly. Reflux for 6 hours. Cool to RT. The carbohydrazide precipitates as a solid. Filter, wash with cold ethanol, and dry.
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Condensation: Suspend the carbohydrazide (1 mmol) in ethanol (10 mL). Add 2,4-dimethoxybenzaldehyde (1.1 mmol) and 2 drops of glacial acetic acid. Reflux for 3 hours.
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Purification: Cool the mixture. The precipitate is filtered, washed with ether, and recrystallized from EtOH/DMF to yield the pure target compound.
Structure-Activity Relationship (SAR) Analysis
The biological potency of these analogs is governed by three specific zones: the Indole Core, the Linker, and the Distal Aryl Ring.
Visualization: SAR Map
Caption: SAR segmentation of the indole-2-carbohydrazide scaffold highlighting critical substitution sites for anticancer activity.
Detailed SAR Breakdown
Zone 1: The Indole C5 & N1 Positions
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C5 Substitution: This is the most critical site on the indole ring for modulating electronic properties.
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Halogens (Cl, I): Introduction of chlorine or iodine at C5 consistently improves cytotoxicity (IC50 < 1 µM). The electron-withdrawing nature increases the acidity of the indole NH and enhances lipophilicity, aiding membrane permeability.
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Electron Donors (OCH3): Often reduce potency compared to halogens in this specific scaffold.
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N1 Position:
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Free NH: Generally preferred for hydrogen bonding within the active site (e.g., VEGFR-2 ATP pocket).
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N-Alkylation: Methylation or benzylation at N1 often leads to a loss of activity, suggesting the NH group acts as a critical H-bond donor.
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Zone 2: The Indole C3 Position
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Unsubstituted (H): Active, but often less potent than C3-substituted analogs.
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Phenyl Substitution: 3-phenyl-1H-indole-2-carbohydrazides are potent tubulin inhibitors.[2][3][4] The C3-phenyl ring occupies the hydrophobic pocket of the colchicine binding site on β-tubulin.
Zone 3: The Carbohydrazide Linker
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The -CO-NH-N=CH- (acylhydrazone) motif is superior to simple amide or ester linkers. It provides a rigid yet partially rotatable spacer that orients the distal ring (Zone 4) at the correct angle relative to the indole core.
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Reduction of the C=N bond to a hydrazine (-CH2-NH-) generally abolishes activity, indicating the importance of the pi-conjugation and planarity.
Zone 4: The Distal Aryl Ring (The "Tail")
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This region dictates target selectivity.
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Tubulin Targeting: Requires 3,4,5-trimethoxyphenyl or 2,4-dimethoxyphenyl moieties. These mimic the A-ring of Colchicine or the trimethoxy ring of Combretastatin A-4.
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VEGFR-2 Targeting: 2,4-dimethoxy or 4-nitro substitutions are effective. The oxygen atoms likely engage in H-bonding with residues in the kinase hinge region.
Mechanistic Pharmacology
Indole-2-carbohydrazides are unique because they often act as dual inhibitors .
Primary Targets
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Tubulin Polymerization: They bind to the Colchicine Binding Site between α- and β-tubulin dimers. This prevents microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.[5]
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VEGFR-2 Kinase: They act as Type II inhibitors, binding to the ATP-binding pocket of VEGFR-2, thereby blocking angiogenesis and downstream survival signaling (PI3K/Akt).
Visualization: Dual Mechanism Pathway
Caption: Dual mechanism of action showing simultaneous disruption of cytoskeletal dynamics and angiogenic signaling.
Quantitative Data Summary
The following table summarizes the potency of key analogs discussed in recent literature (e.g., Zhang et al., Li et al.).
| Compound ID | Indole Substituents (R1, R2) | Distal Ring (R3) | Target | IC50 (µM) - MCF-7 | IC50 (µM) - HCT116 |
| ZJQ-24 | 5-Cl, H | 2,4-Dimethoxyphenyl | VEGFR-2 | 3.2 | 1.8 |
| Analog 12 | 5-H, H | 4-Nitrophenyl | Tubulin | 3.01 | 4.5 |
| 27a | 3-Phenyl | Furan-3-yl | Tubulin | 0.42 | 0.38 |
| 24f | 5-Br, H | 3,4,5-Trimethoxyphenyl | Dual | 0.17 | 0.22 |
Note: IC50 values are approximate averages from cited literature for comparative purposes.
Experimental Validation Protocols
To validate these SAR findings in your own lab, use the following optimized protocols.
Tubulin Polymerization Assay (Fluorescence Based)
Objective: Determine if the analog inhibits the assembly of tubulin into microtubules. Reagents: >99% Pure Tubulin (porcine brain), GTP, DAPI (reporter).
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Preparation: Resuspend tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) to 2 mg/mL. Add GTP (1 mM).
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Incubation: In a 96-well black plate, add test compound (10 µM final) or vehicle (DMSO). Add tubulin mixture at 4°C.
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Measurement: Transfer to a plate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes.
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Analysis: Plot Fluorescence vs. Time. A reduction in Vmax and final plateau compared to control indicates inhibition.
MTT Cell Viability Assay
Objective: Assess cytotoxicity against cancer cell lines (e.g., HCT116, MCF-7).[6][7]
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Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
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Treatment: Add graded concentrations of the indole analog (0.1 – 100 µM). Incubate for 48h or 72h.
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Labeling: Add MTT reagent (5 mg/mL in PBS) to each well (20 µL). Incubate 4h at 37°C.
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Solubilization: Remove media. Add DMSO (150 µL) to dissolve formazan crystals.
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Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Conclusion
The indole-2-carbohydrazide scaffold is a robust platform for developing multi-targeted anticancer agents.[2] The SAR data confirms that a 5-halo-indole core coupled with a trimethoxy- or dimethoxy-benzylidene tail yields the highest potency, effectively hitting both tubulin and VEGFR-2 . Future development should focus on improving water solubility (e.g., via phosphate prodrugs) while maintaining the rigid acylhydrazone linker essential for bioactivity.
References
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Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents. ChemMedChem, 2018.[8] [Link]
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Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 2025 (Cited context).[9] [Link]
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Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway. Frontiers in Pharmacology, 2021. [Link]
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Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives as potent tubulin inhibitors. Bioorganic Chemistry, 2021.[4] [Link]
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Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides. Computational Biology and Chemistry, 2019.[10] [Link]
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- 1. Frontiers | Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma [frontiersin.org]
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- 4. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
